molecular formula C13H23NO B7784466 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one

Cat. No.: B7784466
M. Wt: 209.33 g/mol
InChI Key: UKVFLLQJQNHSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is an organic compound with a unique structure that includes a tert-butyl group, a prop-2-yn-1-yl group, and a dimethylbutan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one typically involves the reaction of tert-butylamine with propargyl bromide under basic conditions to form the intermediate tert-butyl(prop-2-yn-1-yl)amine. This intermediate is then reacted with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is unique due to its combination of functional groups, which confer specific reactivity and properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-8-9-14(13(5,6)7)10-11(15)12(2,3)4/h1H,9-10H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVFLLQJQNHSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN(CC#C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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